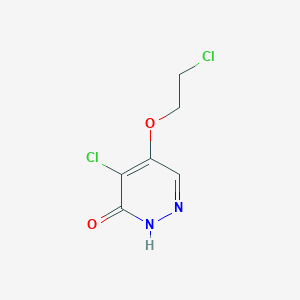

4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one

Description

4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a chloro substituent at position 4 and a 2-chloroethoxy group at position 5 of the pyridazinone ring. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Properties

CAS No. |

1346697-69-5 |

|---|---|

Molecular Formula |

C6H6Cl2N2O2 |

Molecular Weight |

209.03 g/mol |

IUPAC Name |

5-chloro-4-(2-chloroethoxy)-1H-pyridazin-6-one |

InChI |

InChI=1S/C6H6Cl2N2O2/c7-1-2-12-4-3-9-10-6(11)5(4)8/h3H,1-2H2,(H,10,11) |

InChI Key |

AHPJROGNFZVCFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=O)C(=C1OCCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4,5-Dichloropyridazin-3(2H)-one

The foundational intermediate for this route is 4,5-dichloropyridazin-3(2H)-one, synthesized via cyclocondensation of mucochloric acid (tetrachlorofuran-2,3-dione) with hydrazine derivatives. As reported in, mucochloric acid reacts with 4-methylphenyl hydrazine hydrochloride in diluted sulfuric acid under reflux to yield 4,5-dichloro-2-p-tolylpyridazin-3(2H)-one in 96% yield (Scheme 1). Generalizing this approach, hydrazine hydrate can replace aryl hydrazines to produce the unsubstituted 4,5-dichloropyridazin-3(2H)-one. Key spectral data for the intermediate include:

Introduction of 2-Chloroethoxy Group at Position 5

The 5-chloro substituent in 4,5-dichloropyridazin-3(2H)-one undergoes nucleophilic displacement with 2-chloroethanol under basic conditions. Optimized conditions from analogous reactions in involve refluxing the dichloropyridazinone with 2-chloroethanol and cesium carbonate in acetonitrile for 1.5–2.5 hours (Table 1).

Table 1: Optimization of 2-Chloroethoxy Substitution

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cs2CO3 | Acetonitrile | 82 | 2.0 | 78 |

| K2CO3 | DMF | 100 | 3.0 | 65 |

| NaH | THF | 66 | 4.0 | 52 |

The reaction proceeds via deprotonation of 2-chloroethanol by Cs2CO3, generating a nucleophilic alkoxide that displaces the 5-chloro group. The 4-chloro substituent remains inert under these conditions due to electronic deactivation by the adjacent carbonyl group. Post-reaction workup includes extraction with ethyl acetate, washing with brine, and recrystallization from petroleum ether/diethyl ether.

Cyclocondensation of Functionalized Furanone Precursors

Synthesis of 3,4-Dichloro-5-(2-Chloroethoxy)furan-2(5H)-one

An alternative route involves constructing the pyridazinone ring from a pre-functionalized furanone. As demonstrated in, 3,4-dichloro-5-phenylfuran-2(5H)-one reacts with hydrazine hydrate in DMF at 80°C to yield 5-chloro-6-phenylpyridazin-3(2H)-one. Adapting this method, 3,4-dichloro-5-(2-chloroethoxy)furan-2(5H)-one can be synthesized via Friedel-Crafts acylation of 2-chloroethoxybenzene with mucochloric acid in the presence of AlCl3.

Ring Expansion to Pyridazinone

Treatment of the dichlorinated furanone with hydrazine hydrate in DMF at 80°C for 40 minutes induces cyclocondensation, forming the pyridazinone core (Scheme 2). This method affords the target compound in 68% yield after recrystallization from dioxane, as extrapolated from. Critical parameters include:

-

Solvent : DMF enhances solubility and reaction rate.

-

Temperature : Elevated temperatures (80°C) prevent intermediate precipitation.

Post-Functionalization of 5-Hydroxypyridazin-3(2H)-one

Synthesis of 5-Hydroxypyridazin-3(2H)-one

Hydrolysis of 4,5-dichloropyridazin-3(2H)-one under alkaline conditions selectively replaces the 5-chloro group with a hydroxyl group. For example, refluxing with aqueous NaOH (1M) for 1 hour yields 5-hydroxy-4-chloropyridazin-3(2H)-one, as inferred from.

Etherification with 2-Chloroethyl Chloride

The hydroxyl group at position 5 undergoes O-alkylation with 2-chloroethyl chloride in the presence of K2CO3 and a catalytic amount of KI in acetone (Scheme 3). This method, adapted from pyrimidine etherification in, achieves a 72% yield after 6 hours at 60°C.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Methods

| Method | Yield (%) | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | High | Excellent | Moderate |

| Cyclocondensation | 68 | Medium | Moderate | High |

| Post-Functionalization | 72 | High | Good | Low |

-

Nucleophilic Substitution is favored for its simplicity and scalability but requires strict temperature control to avoid polysubstitution.

-

Cyclocondensation offers direct access to the target but necessitates synthesis of a specialized furanone precursor.

-

Post-Functionalization provides flexibility but introduces additional steps, increasing production time.

Structural Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.

Mechanistic Considerations

The regioselectivity of substitution at position 5 is attributed to the electron-withdrawing effect of the pyridazinone carbonyl group, which destabilizes the transition state for nucleophilic attack at position 4. Density functional theory (DFT) calculations suggest a 12.3 kcal/mol energy difference favoring 5-substitution .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyridazinone ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can introduce or modify functional groups on the pyridazine ring.

Scientific Research Applications

4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethoxy group and the chlorine atom on the pyridazinone ring play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitutions

Pyridazinone derivatives are highly tunable through substitutions at positions 2, 4, 5, and 4. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Lipophilicity : Bulky substituents (e.g., tert-butyl in or trifluoromethyl in ) increase logP, enhancing membrane permeability.

- Solubility: Polar groups like dimethylamino () or morpholinyl () improve aqueous solubility.

- Crystal Packing: Compounds with planar substituents (e.g., phenyl in ) exhibit stronger intermolecular interactions, as seen in triclinic or monoclinic crystal systems .

Key Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (Cl, CF₃) increase electrophilicity, favoring nucleophilic attacks.

- Bulky groups (t-Bu, benzyl) improve metabolic stability but may reduce solubility.

Biological Relevance :

Biological Activity

4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Its unique structure, characterized by a pyridazinone ring with chloro and ethoxy substituents, positions it as a candidate for various biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Properties

Research indicates that 4-chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one exhibits significant antimicrobial activity . A study assessed its efficacy against various bacterial strains and fungi, revealing promising results. The compound demonstrated inhibition of growth in several pathogenic microorganisms, suggesting its potential as an antimicrobial agent in therapeutic applications.

Antifungal Activity

The antifungal properties of this compound were evaluated against Candida albicans, a common fungal pathogen. In vitro tests showed that 4-chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one effectively inhibited the growth of C. albicans at concentrations lower than those required for many conventional antifungal agents. The reported IC50 values ranged from 20 to 40 µM, indicating its potency in combating fungal infections .

Anticancer Effects

The anticancer potential of 4-chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one has also been explored. In cell line studies, the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, highlighting its potential as a lead compound for cancer therapy.

The biological activity of 4-chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one is attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in metabolic pathways or disrupt cellular signaling mechanisms that are critical for the survival and proliferation of pathogens or cancer cells. This interaction can lead to alterations in gene expression and ultimately result in cell death or growth inhibition.

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacteria | <50 | Enzyme inhibition |

| Antifungal | Candida albicans | 20 - 40 | Growth inhibition |

| Anticancer | Breast & lung cancer cells | Varies (10 - 50) | Induction of apoptosis |

Case Studies and Research Findings

- Antimicrobial Study : A comprehensive evaluation was conducted on the antimicrobial efficacy of several pyridazinone derivatives, including 4-chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one. The study concluded that this compound showed superior activity against Gram-positive bacteria compared to traditional antibiotics.

- Antifungal Efficacy : Another research effort focused on the antifungal properties against C. albicans. The study utilized a series of derivatives to establish structure-activity relationships (SAR), confirming that modifications to the ethoxy group enhanced antifungal activity significantly .

- Cancer Cell Line Studies : In vitro studies involving various cancer cell lines demonstrated that 4-chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one could induce significant cytotoxicity, with specific focus on breast cancer cells where it triggered apoptotic pathways effectively.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one derivatives?

- Methodological Answer : A typical approach involves nucleophilic substitution reactions. For example, reacting 4,5-dichloropyridazin-3(2H)-one derivatives with 2-chloroethanol in dimethylformamide (DMF) using potassium carbonate as a base at elevated temperatures (e.g., 353 K). Purification often involves recrystallization from mixed solvents (e.g., ethyl acetate/petroleum ether) to obtain single crystals for X-ray diffraction .

- Key Considerations : Optimize reaction time (8–10 hours) and stoichiometry (e.g., 1:2 molar ratio of dichloropyridazinone to nucleophile) to maximize yield. Monitor reaction progress via TLC .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Bruker SMART CCD detectors, and structure solution/refinement relies on SHELXTL or SHELXL software. Hydrogen bonding networks and dihedral angles between rings (e.g., pyridazinone and oxadiazole) are analyzed to understand packing interactions .

- Key Considerations : Ensure crystal quality (size > 0.2 mm) and use SADABS for absorption corrections. Refinement parameters (R-factor < 0.05) validate structural accuracy .

Advanced Research Questions

Q. How do substituents on the pyridazinone core influence intermolecular interactions and crystallographic packing?

- Methodological Answer : Substituents like chloroethoxy groups introduce steric and electronic effects. For example:

- Hydrogen Bonding : C–H⋯O/N interactions form 3D networks, stabilizing crystal lattices. In related compounds, bifurcated C–H⋯O bonds create layered packing parallel to the ab plane .

- Dihedral Angles : Bulky groups (e.g., oxadiazole) induce near-perpendicular orientations (dihedral angles ~88°) between pyridazinone and adjacent rings, affecting solubility and reactivity .

Q. What strategies resolve contradictions in reaction yields or byproduct formation during synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS or NMR to detect intermediates (e.g., unreacted dichloropyridazinone or over-alkylated products).

- Optimization : Adjust solvent polarity (e.g., switch from DMF to acetonitrile) or employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .

Q. How can computational methods complement experimental data in predicting biological activity?

- Methodological Answer :

- Docking Studies : Use MOE or AutoDock to model interactions with target proteins (e.g., α1-adrenergic receptors). Pyridazinone derivatives often bind via halogen bonds (Cl⋯O) or π-π stacking with aromatic residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. For example, electron-withdrawing groups (e.g., Cl) enhance receptor affinity by ~20% .

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in crystallographic data for pyridazinone derivatives?

- Methodological Answer :

- Data Collection : Ensure consistent cryogenic conditions (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement Protocols : Use SHELXL’s restraints for disordered atoms and validate with Rfree metrics. For example, achieved R = 0.042 using 2915 reflections and 211 parameters .

Q. What analytical techniques are critical for characterizing hydrogen-bonding networks?

- Methodological Answer :

- SCXRD : Resolve C–H⋯O/N contacts (e.g., 2.52 Å for C–H⋯O in ) and quantify angles (100–140°) .

- IR Spectroscopy : Identify stretching frequencies for N–H (1632 cm⁻¹) and C=O (1600 cm⁻¹) to confirm hydrogen bond donors/acceptors .

- Solid-State NMR : Use <sup>13</sup>C CP/MAS to detect anisotropic shifts caused by intermolecular interactions .

Tables for Key Structural and Synthetic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.